molecular formula C22H26N2O5 B2497568 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate CAS No. 1002925-08-7

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2497568
CAS No.: 1002925-08-7
M. Wt: 398.459
InChI Key: LDGQEDYWJRHETE-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications

Impurity Profile Analysis

The impurity profile of related compounds has been determined through sophisticated chromatography and mass spectrometry techniques. This approach highlights the importance of understanding the chemical composition and purity of compounds like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate for their effective use in research, particularly in the development of drugs for thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Antibacterial Applications

Research has identified derivatives of this compound that selectively target bacterial persisters without affecting normal antibiotic-sensitive cells. This finding is crucial for addressing antibiotic resistance, providing a new avenue for the development of treatments targeting hard-to-eradicate bacterial infections (Kim et al., 2011).

Synthesis and Characterization

The synthesis and comprehensive characterization of related piperazine derivatives have been conducted. These studies not only offer insights into the chemical structure and properties of these compounds but also explore their potential biological activities, including antimicrobial effects (Kulkarni et al., 2016).

Pharmacological Potentials

Investigations into related compounds have uncovered their pharmacological potentials, such as tocolytic activity, indicating their potential use in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).

Stability Under Stress Conditions

The stability of pharmaceutical substances under various stress conditions has been a subject of research. These studies are pivotal for drug development, ensuring the stability and efficacy of pharmaceutical compounds throughout their shelf life (Gendugov et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate are the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction results in changes in the function of these receptors, which can lead to various physiological effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of this compound are primarily due to its interaction with the alpha1-adrenergic receptors. This interaction leads to changes in the function of these receptors, which can result in various physiological effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Piperazine derivatives have been used in various pharmaceuticals and have been associated with both therapeutic effects and potential abuse .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. Piperazine derivatives have been studied for their potential in treating various diseases .

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-8-6-18(7-9-19)23-10-12-24(13-11-23)21(25)16-29-22(26)15-17-4-3-5-20(14-17)28-2/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGQEDYWJRHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.